(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide
Description
Properties
CAS No. |
149494-79-1 |
|---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-1-7(2-4-8)9-12-5-6-13(9)11/h1-4,9H,5-6H2/t9-,13?/m0/s1 |
InChI Key |
LQGMRODQLQMMFQ-LLTODGECSA-N |
Isomeric SMILES |
C1CS(=O)[C@H](O1)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CS(=O)C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide
Starting Materials and Key Intermediates
- Mercaptoacetaldehyde derivatives : These provide the sulfur and aldehyde functionalities necessary for ring closure.
- 4-Bromobenzyl glyoxylate or 4-bromophenyl-substituted aldehydes : These introduce the 4-bromophenyl group at the 2-position of the oxathiolane ring.
- Oxidizing agents : For the conversion of sulfide to sulfoxide (3-oxide).
Synthetic Routes
Route A: Cyclization via Mercaptoacetaldehyde and 4-Bromophenyl Aldehyde
Condensation and Cyclization : Mercaptoacetaldehyde (or its protected derivatives) condenses with 4-bromophenyl-substituted aldehyde under acidic or Lewis acid catalysis to form the 1,3-oxathiolane ring. This step typically involves intramolecular nucleophilic attack of the thiol group on the aldehyde to close the ring.
Oxidation to Sulfoxide : The resulting 1,3-oxathiolane sulfide is oxidized to the sulfoxide (3-oxide) using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to avoid overoxidation to sulfone.
Stereochemical Control : Enantiomeric purity is achieved either by using chiral starting materials (e.g., sugar derivatives) or by chiral resolution techniques post-synthesis.
Route B: Pummerer Reaction-Based Synthesis
- Starting from methyl 2-mercaptoacetate and bromoacetaldehyde derivatives, a Pummerer rearrangement can be employed to generate 1,3-oxathiolane intermediates bearing bromophenyl substituents. Subsequent oxidation yields the sulfoxide.
Experimental Conditions and Optimization
The synthesis requires careful optimization of reaction conditions to maximize yield and stereoselectivity:
Representative Data Table: Yields and Conditions for Key Steps
Mechanistic Insights
- The cyclization step is believed to proceed via nucleophilic attack of the thiol sulfur on the aldehyde carbonyl, forming a hemithioacetal intermediate that cyclizes to the 1,3-oxathiolane ring.
- Oxidation to the sulfoxide involves electrophilic oxygen transfer to the sulfur atom, preserving the ring and stereochemistry.
- Use of chiral starting materials or chiral catalysts can direct the formation of the (2S)-enantiomer.
Summary of Key Research Findings
- The synthesis of this compound is achievable via cyclization of mercaptoacetaldehyde derivatives with 4-bromophenyl aldehydes, followed by controlled oxidation.
- Protecting group strategies are essential to manage functional group compatibility and improve yields.
- The use of chiral precursors or resolution techniques ensures enantiomeric purity.
- The oxidation step requires mild conditions to avoid overoxidation.
- Alternative synthetic approaches such as Rhodium(II) catalysis and Pummerer rearrangement offer potential routes but require further adaptation for this specific compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Antiviral Properties
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide belongs to a class of compounds known for their antiviral activity. Research indicates that compounds in this category can inhibit the replication of viruses such as the human immunodeficiency virus (HIV). They have been shown to act as non-toxic inhibitors in T-lymphocytes, offering potential therapeutic avenues for treating viral infections .
Case Study: HIV Treatment
A study demonstrated that substituted 1,3-oxathiolanes exhibit significant antiviral properties against HIV-1. The effectiveness of these compounds was assessed through in vitro assays that measured their ability to inhibit viral replication over extended periods .
Fungicidal Activity
The compound has been identified as having fungicidal properties, making it a candidate for agricultural applications. It can effectively control a range of phytopathogenic fungi, including those responsible for diseases such as powdery mildew and rust diseases in crops like barley and cucumbers .
Case Study: Crop Protection
A patent outlines the use of oxathiolanes as fungicides in agricultural settings. These compounds have been shown to provide effective control against systemic fungi embedded within plant tissues, thus enhancing crop yield and quality .
Synthetic Intermediate
This compound serves as an intermediate in the synthesis of more complex chemical structures. Its unique molecular configuration allows it to be a building block for developing other functionalized compounds used in pharmaceuticals and specialty chemicals .
Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmacology | Antiviral agent against HIV | Non-toxic inhibitors; effective in T-lymphocytes |
| Agriculture | Fungicide for crop protection | Effective against systemic fungi in crops |
| Chemical Synthesis | Intermediate for complex molecules | Useful in synthesizing pharmaceuticals and chemicals |
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:
Inhibit enzymes: The sulfoxide group can interact with enzyme active sites, leading to inhibition of enzyme activity.
Disrupt cellular processes: The bromophenyl group can interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares "(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide" with structurally related compounds from the provided evidence and literature:
Key Differences and Implications:
Oxidation State of Sulfur :
- The target compound contains a sulfoxide (S=O), while "2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene" features a sulfonyl group (SO₂). Sulfoxides exhibit lower polarity and higher metabolic stability compared to sulfones, which are more electrophilic and prone to nucleophilic attack.
Stereochemical Complexity: The (2S)-configuration in the target compound contrasts with the non-chiral spiro compound HMDB0249928 . Chirality is crucial for enantioselective interactions in biological systems, such as binding to viral protease enzymes.
Substituent Effects: The 4-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the methyl group in HMDB0249928 .
Biological Activity
(2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various enzymes, particularly flavin-containing monooxygenases (FMOs), and its implications in drug metabolism and pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a sulfur-containing oxathiolane ring structure, substituted with a bromophenyl group. Its molecular formula is C10H10BrOS, and it has been studied for its reactivity and metabolic pathways.
Flavin-Containing Monooxygenases (FMOs)
FMOs are a family of enzymes that play a crucial role in the oxidative metabolism of drugs and xenobiotics. They catalyze the oxidation of soft nucleophiles, such as sulfur-containing compounds. Studies indicate that this compound is a substrate for FMOs, particularly FMO1 and FMO3, which are involved in the formation of sulfoxides from sulfides .
Table 1: FMO Activity with Substrates
Metabolic Pathways
Research indicates that this compound undergoes metabolic transformations primarily through oxidation by FMOs. The resulting metabolites may exhibit different pharmacological properties compared to the parent compound. For instance, the formation of sulfoxides can enhance or diminish biological activity depending on the target system .
Study on Anticancer Activity
A study evaluated the anticancer potential of various oxathiolane derivatives, including this compound. Results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Inhibition Studies
In vitro studies demonstrated that this compound could inhibit aldehyde oxidase activity in guinea pig liver microsomes. This inhibition suggests a potential role in modulating drug metabolism and toxicity profiles .
Q & A
Basic: What synthetic methodologies are commonly used to synthesize (2S)-2-(4-bromophenyl)-1,3-oxathiolane 3-oxide?
The compound is typically synthesized via cyclization reactions involving bifunctional nucleophiles. For example, α,β-bifunctional ethanes (e.g., O,S-bisnucleophiles) react with halogenated nitrobutadienes under controlled conditions to form the 1,3-oxathiolane ring. Reaction parameters such as temperature and molar ratios are critical; higher temperatures favor cyclization over open-chain products . Catalysts like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) are often employed to enhance enantioselectivity, as seen in analogous oxathiolane syntheses .
Advanced: How does stereochemical configuration impact the safening efficacy of this compound in agricultural research?
Enantiomeric purity significantly influences biological activity. For structurally related 1,3-oxathiolane safeners, the R-enantiomer of 4-(dichloromethylene)-2-imino-1,3-dithiolane exhibited higher protective activity against herbicide injury compared to the S-enantiomer . Chiral HPLC separation and comparative bioassays (e.g., maize seedling assays measuring glutathione S-transferase induction) are used to validate stereospecific effects. The (2S) configuration in this compound may similarly affect substrate binding to plant enzymes, necessitating enantiomer-resolved activity studies .
Basic: What analytical techniques are essential for structural elucidation of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., 4-bromophenyl groups) and confirm stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₇BrO₂S requires m/z 272.94) .
- X-ray crystallography : Resolves absolute configuration and ring conformation, as demonstrated for analogous oxathiolanes .
Advanced: How does the 1,3-oxathiolane ring participate in metal ion sensing applications?
The 1,3-oxathiolane ring undergoes Hg²⁺-promoted deprotection, releasing a fluorophore (e.g., pyrene in POX ). For this compound, similar reactivity could enable "turn-on" fluorescence for Hg²⁺ detection. Mechanistic studies (pH titration, competitive ion assays) and density functional theory (DFT) modeling are recommended to confirm the chelation pathway and optimize selectivity .
Basic: How is enantiomeric purity ensured during synthesis and purification?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers, while recrystallization with chiral acids (e.g., tartaric acid) enhances purity . For example, racemic 2-methylspiro(1,3-oxathiolane) analogs were isomerized to >99.5% cis-enantiomers using TiCl₄ and sulfuric acid recrystallization . Polarimetry or circular dichroism (CD) spectroscopy further validates optical purity.
Advanced: What computational methods support the study of this compound’s reactivity?
- DFT calculations : Model transition states for ring-opening reactions (e.g., Hg²⁺-induced deprotection) and predict spectroscopic properties .
- Molecular docking : Simulate interactions with biological targets (e.g., glutathione S-transferase) to rationalize safening efficacy .
- Crystal structure prediction (CSP) : Correlate solid-state packing with stability, leveraging data from analogous oxathiolanes .
Basic: What are the key stability considerations for handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the sulfoxide group.
- Light sensitivity : Protect from UV exposure to avoid photodegradation, as observed in related bromophenyl derivatives .
- Moisture control : The 1,3-oxathiolane ring may hydrolyze in aqueous acidic/basic conditions; monitor via TLC or LC-MS .
Advanced: How can contradictory bioactivity data between enantiomers be resolved?
Contradictions often arise from differential enzyme induction (e.g., ZmGSTF1-2 in roots vs. shoots). To address this:
Perform tissue-specific gene expression profiling (qRT-PCR).
Use isotopically labeled enantiomers to track metabolic fate (e.g., ¹⁴C tracing).
Compare in vitro enzyme activation assays with in planta studies .
Basic: What safety protocols are recommended for laboratory handling?
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential bromophenyl vapor release.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced: What strategies optimize yield in stereoselective syntheses?
- Catalyst screening : Test Lewis acids (e.g., TiCl₄, SnCl₄) for enantiomeric excess (ee) improvement.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in cyclization .
- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in situ racemization for high-yield enantiopure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
